N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with the molecular formula and a molecular weight of approximately 389.42 g/mol. This compound is notable for its potential applications in scientific research, particularly in medicinal chemistry due to its unique structural features and biological activity .
This compound falls under the category of benzenesulfonamides, which are derivatives of sulfonamide that feature a benzene ring substituted with various functional groups. The specific structure of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide suggests it may interact with biological targets, making it a subject of interest for drug development and other research applications .
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves several steps, including the formation of key intermediates. One common approach utilizes a multi-step reaction sequence starting from readily available precursors.
The molecular structure of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide can be represented using various chemical notation systems:
CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)OC
NWFZVBNKXGAYFQ-UHFFFAOYSA-N
The structure features multiple functional groups including a methoxy group, a sulfonamide group, and a dioxole ring which contribute to its potential reactivity and biological activity .
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide can participate in various chemical reactions:
These reactions can be exploited for synthesizing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide is primarily related to its interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Research indicates that compounds with similar structures may act as inhibitors or modulators in biochemical pathways, potentially affecting cell signaling or metabolic processes. Detailed studies involving in vitro and in vivo models are necessary to elucidate its specific mechanisms .
The physical properties of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide include:
Chemical properties include solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile suggests it may be sensitive to strong acids or bases due to the presence of functional groups such as sulfonamides .
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide has potential applications in several areas:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6